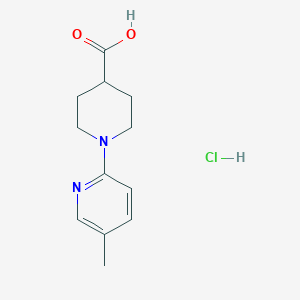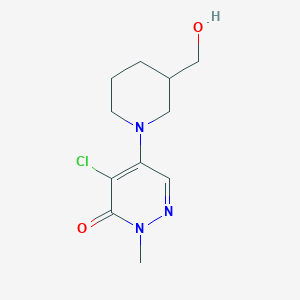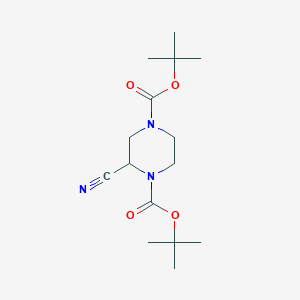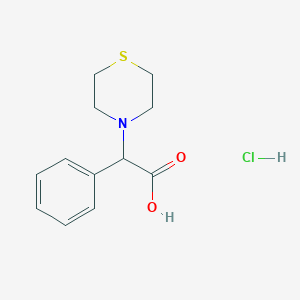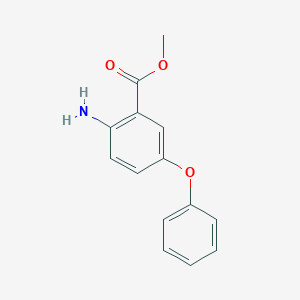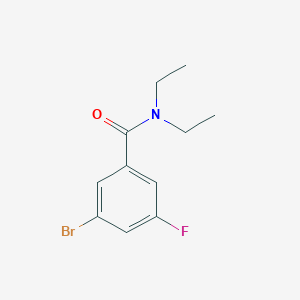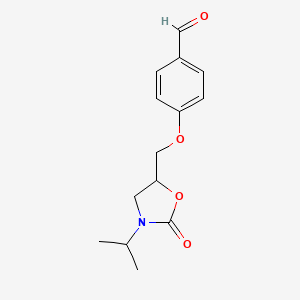
4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde
Übersicht
Beschreibung
“4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde” is a compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 . It is also known as Bisoprolol EP Impurity T .
Synthesis Analysis
The synthesis of this compound is related to the synthesis of Bisoprolol, a beta-blocker used for the treatment of high blood pressure . The compound is a key intermediate in some reported routes of synthesis of Bisoprolol .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₁₄H₁₇NO₄ . More detailed structural information can be obtained through techniques like NMR and HPLC .Chemical Reactions Analysis
The compound is involved in the synthesis of Bisoprolol and its related compounds . The specific reactions and pathways would require more detailed study.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, are not directly mentioned in the available resources . Further analysis would be required to determine these properties.Wissenschaftliche Forschungsanwendungen
Potential as Catechol O-methyltransferase Inhibitor
Compounds similar to 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde, such as 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes, have been studied for their inhibitory activity against rat liver catechol O-methyltransferase. These compounds, particularly the benzaldehydes, have shown significant inhibitory potential, suggesting a possible application in modulating this enzyme's activity in various biological contexts (Borchardt, Huber, & Houston, 1982).
Synthesis and Derivative Formation
Research indicates an efficient synthesis pathway for derivatives of compounds structurally similar to 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde. This involves the condensation of chloromethylthiazole with hydroxy benzaldehyde to obtain a key intermediate, which can then undergo various reactions to form new heterocyclic compounds with potential pharmacological applications (Bhosle et al., 2012).
Antioxidant Activity Studies
Studies on derivatives of 4-methoxybenzaldehyde have revealed potential in vitro antioxidant activities. These compounds, synthesized through reactions with 4-(4-methylbenzoxy)benzaldehyde, have shown encouraging results in reducing power, free radical scavenging, and metal chelating activity, indicating their potential use in antioxidant applications (Yüksek et al., 2015).
Luminescent Sensor Applications
Research on two-dimensional lanthanide–metal organic frameworks (MOFs) incorporating structures related to 4-methoxybenzaldehyde has been conducted. These compounds have demonstrated excellent applications as luminescent sensors for the sensitive and selective detection of substances like benzaldehyde and various ions, showcasing their potential in the field of chemical sensing and environmental monitoring (Sun, Yang, Ma, & Li, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(2)15-7-13(19-14(15)17)9-18-12-5-3-11(8-16)4-6-12/h3-6,8,10,13H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFYOSKJDWANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173647 | |
| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde | |
CAS RN |
1173203-26-3 | |
| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173203-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GW976U587 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



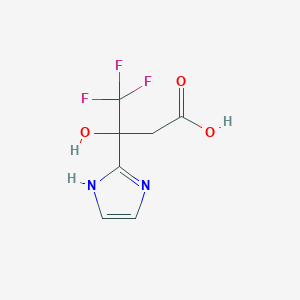
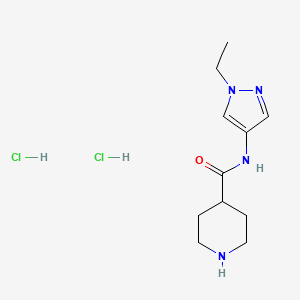
![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)
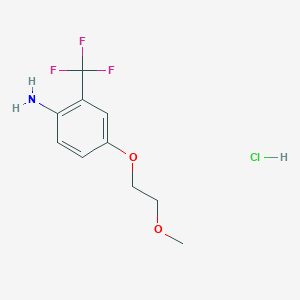
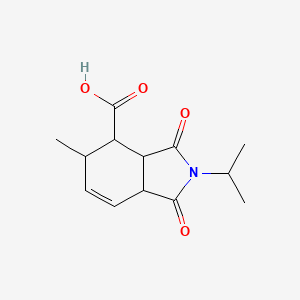
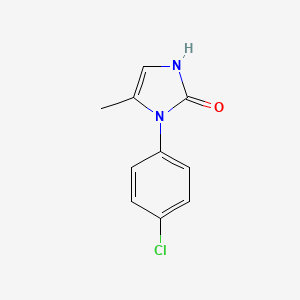
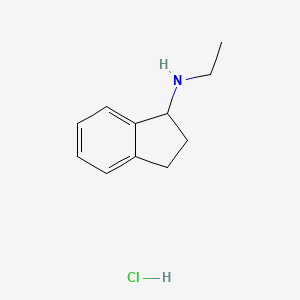
![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)
